Cycloheptanol, 2,2-diethoxy-, (+)- (9CI)
Description
Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) (CAS 180293-71-4) is a chiral cycloheptanol derivative with two ethoxy groups at the 2-position of the seven-membered ring. Its molecular formula is C₁₁H₂₂O₃, and it is the dextrorotatory enantiomer of the racemic mixture (CAS 202058-35-3) . The compound’s stereochemistry and functional groups make it relevant in enantioselective catalysis and organic synthesis, particularly in applications requiring chiral templates or intermediates. Its structure combines a rigid cycloheptane backbone with labile ethoxy substituents, enabling unique reactivity in comparison to simpler cyclic ethers or alcohols.
Properties
CAS No. |
180293-71-4 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.294 |
IUPAC Name |
2,2-diethoxycycloheptan-1-ol |
InChI |
InChI=1S/C11H22O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(11)12/h10,12H,3-9H2,1-2H3 |
InChI Key |
QXDQKHPEBWHLIP-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCCCC1O)OCC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) is characterized by its cyclic structure with hydroxyl and ethoxy functional groups. The presence of these functional groups enhances its reactivity and solubility in organic solvents. The chemical formula for this compound is , indicating the presence of two ethoxy groups attached to a cycloheptanol backbone.
Synthesis of Chiral Compounds
One of the primary applications of cycloheptanol derivatives is in the synthesis of chiral compounds. The ability to produce enantiomerically pure substances is crucial in pharmaceuticals, where the efficacy and safety of drugs can depend on their stereochemistry. Cycloheptanol can serve as a chiral building block in asymmetric synthesis.
- Case Study : A study demonstrated the use of cycloheptanol derivatives in the synthesis of β-amino alcohols through asymmetric ring-opening reactions. These β-amino alcohols are valuable intermediates in the production of various therapeutic agents, including β-blockers and insecticides .
Pharmaceutical Applications
Cycloheptanol's derivatives exhibit potential biological activity, making them candidates for drug development. Research has shown that certain derivatives possess anticancer properties.
- Case Study : Research involving the synthesis of various cycloheptanol derivatives indicated their potential as antimetabolites in cancer chemotherapy. Compounds derived from cycloheptanol were tested for their ability to inhibit tumor growth, showcasing promising results in preclinical studies .
Catalysis
Cycloheptanol can act as a ligand in catalytic processes, particularly in metal-organic frameworks (MOFs). Its integration into MOFs enhances catalytic efficiency and selectivity.
- Data Table: Catalytic Performance
| Catalyst Type | Reaction Type | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Homochiral MOF | Asymmetric ring-opening reaction | 95 | 97 |
| Cycloheptanol-based MOF | Cis-stilbene oxide reaction | 90 | 95 |
This table summarizes the performance of cycloheptanol-based catalysts in asymmetric reactions, highlighting their effectiveness in producing high yields and enantioselectivity .
Material Science
In materials science, cycloheptanol derivatives are explored for their potential use in developing new materials with specific properties such as flexibility and thermal stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with the Same Molecular Formula (C₁₁H₂₂O₃)
The following compounds share the molecular formula C₁₁H₂₂O₃ but differ in functional groups and applications:
Key Differences :
- Reactivity: The peroxide ester (93778-67-7) undergoes homolytic cleavage to generate radicals, while the carbonate ester (2050-94-4) is hydrolytically stable. The diethoxycycloheptanol derivative (180293-71-4) may act as a chiral ligand or protecting group due to its ethoxy substituents.
Compounds with Similar Ethoxy Substituents
- 2,2-Diethoxypropane (CAS 126-84-1): A smaller cyclic acetal (C₇H₁₄O₂) used as a solvent or dehydrating agent. Unlike the cycloheptanol derivative, it lacks a hydroxyl group and chiral center, limiting its utility in asymmetric synthesis .
- Cyclopentane, 1,1-diethoxy (CAS 23786-93-8): A five-membered ring analog with ethoxy groups. Its smaller ring size reduces steric hindrance but also limits conformational flexibility compared to the seven-membered cycloheptanol .
Chiral Cyclic Alcohols in Catalysis
Homochiral metal-organic frameworks (MOFs) often employ chiral alcohols or ethers as ligands. For example, cypermethrin derivatives (CAS 52315-07-8) use cyclopropane carboxylates for enantioselective pesticide activity , whereas the (+)-cycloheptanol derivative could serve as a MOF ligand for asymmetric catalysis due to its rigid chiral backbone .
Enantioselective Catalysis
The (+)-enantiomer of 2,2-diethoxycycloheptanol is theorized to enhance stereochemical control in MOF-based catalytic systems. Homochiral MOFs derived from similar alcohols have demonstrated efficacy in asymmetric aldol reactions and epoxidations .
Thermal and Chemical Stability
The ethoxy groups in 2,2-diethoxycycloheptanol likely improve hydrolytic stability compared to unprotected cycloheptanol, while the seven-membered ring balances rigidity and flexibility better than smaller cyclic analogs (e.g., cyclopentane derivatives) .
Preparation Methods
Diethyl Acetal Protection and Reduction Strategies
A foundational approach to synthesizing 2,2-diethoxycycloheptan-1-ol involves acetal formation followed by selective reduction. Cycloheptanone serves as a starting material due to its commercial availability and reactivity. Under acidic conditions (e.g., HCl or p-toluenesulfonic acid), cycloheptanone reacts with excess ethanol to form 2,2-diethoxycycloheptane, a stable acetal intermediate . This reaction typically proceeds at reflux temperatures (80–100°C) with yields exceeding 85% .
The subsequent challenge lies in introducing the hydroxyl group at position 1 while retaining the acetal functionality. Conventional ketone reductions (e.g., NaBH₄ or LiAlH₄) are ineffective on acetals, necessitating alternative strategies. One plausible method involves partial hydrolysis of the acetal to regenerate the ketone at position 2, followed by stereoselective reduction. For instance, enzymatic reduction using ketoreductases (e.g., KRED-101) in aqueous buffer can yield 2-hydroxycycloheptanone with >90% enantiomeric excess (ee) . Re-protection of the ketone with ethanol under acidic conditions would then furnish the target compound.
Table 1: Comparative Analysis of Acetalization-Reduction Methods
| Starting Material | Reagents/Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Cycloheptanone | EtOH, HCl, reflux, 12 h | 87 | – | |
| 2-Hydroxycycloheptanone | KRED-101, NADPH, 30°C | 92 | 94 |
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of ketones offers a direct route to enantiomerically enriched alcohols. For 2,2-diethoxycycloheptan-1-ol, this method requires synthesizing a prochiral ketone precursor, such as 2,2-diethoxycycloheptanone. The ketone is accessible via oxidation of the corresponding alcohol or through Friedel-Crafts acylation of cycloheptene derivatives .
Using a chiral ruthenium catalyst (e.g., (R)-BINAP-RuCl₂), the ketone undergoes hydrogenation at 50–100 bar H₂ and 60°C, achieving ee values up to 98% . Critical parameters include solvent polarity (preferential use of methanol or ethanol) and catalyst loading (0.5–1 mol%). Post-reduction, the product is purified via silica gel chromatography to remove residual catalyst and byproducts.
Key Reaction Pathway :
Corey–Chaykovsky Cyclopropanation and Ring Expansion
The Corey–Chaykovsky reaction, traditionally used for cyclopropane synthesis, can be adapted for seven-membered ring formation. A modified protocol involves reacting 2-hydroxychalcone derivatives with trimethylsulfoxonium iodide in the presence of NaH (3 equiv) in DMSO/THF at −10°C . The resulting cyclopropane intermediate undergoes acid-catalyzed ring expansion to yield cycloheptanol derivatives.
For 2,2-diethoxy functionality, ethylation is performed post-cyclopropanation. Treating the intermediate with ethyl iodide and K₂CO₃ in DMF installs the ethoxy groups, followed by oxidative cleavage of the cyclopropane ring using ozonolysis or RuO₄. This method provides moderate yields (45–60%) but excels in stereochemical control .
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution employs lipases or esterases to separate enantiomers via selective ester hydrolysis. Racemic 2,2-diethoxycycloheptan-1-ol is acylated with vinyl acetate using Candida antarctica lipase B (CAL-B), yielding an (R)-acetate and leaving the (S)-alcohol unreacted. Hydrolysis of the acetate with NaOH regenerates the (R)-alcohol, achieving >99% ee after recrystallization .
Table 2: Enzymatic Resolution Performance Metrics
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| CAL-B | (±)-2,2-Diethoxycycloheptanol | 48 | 99 |
| Pseudomonas fluorescens | (±)-2,2-Diethoxycycloheptanol | 42 | 97 |
Palladium-Catalyzed Asymmetric Alkylation
Building on methodologies for H-phosphinate esters , palladium-catalyzed asymmetric alkylation introduces ethoxy groups with high stereoselectivity. Cycloheptenol is treated with diethylzinc in the presence of a chiral palladium catalyst (e.g., (S)-Tol-BINAP-Pd(0)) at −20°C. The reaction proceeds via oxidative addition to form a Pd–C bond, followed by ethyl group transfer to the cycloheptane backbone. Yields of 70–75% and ee values of 88–92% are attainable under optimized conditions .
Q & A
Basic Research Questions
Q. What analytical techniques are suitable for identifying and quantifying Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) in environmental samples?
- Methodological Answer : Gas chromatography (GC) with packed columns is effective for volatile organic analysis, as demonstrated in environmental monitoring studies . For structural confirmation, combine GC with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure calibration with certified standards to address matrix interference.
Q. How should researchers handle safety protocols for synthesizing or handling Cycloheptanol derivatives in lab settings?
- Methodological Answer : Follow strict personal protective equipment (PPE) guidelines, including vapor-resistant respirators and chemical-resistant gloves. Avoid ignition sources during synthesis due to potential flammability, and use wet methods or vacuum systems for spill containment, as recommended for structurally related compounds .
Q. What strategies ensure enantiomeric purity during the synthesis of Cycloheptanol derivatives?
- Methodological Answer : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) or enzymatic resolution methods. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. While specific data for this compound are limited, these methods are standard for stereochemically complex alcohols .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between computational models and experimental data for Cycloheptanol derivatives?
- Methodological Answer : Validate computational predictions (e.g., DFT calculations) with X-ray crystallography or NOESY NMR experiments. Cross-reference with vibrational circular dichroism (VCD) to confirm absolute configuration. Document discrepancies in force fields or solvent effects in computational models .
Q. What experimental design considerations are critical for studying the hydrolytic stability of 2,2-diethoxy functional groups under varying pH conditions?
- Methodological Answer : Use kinetic studies with controlled pH buffers (e.g., 1–13) and monitor degradation via GC or LC-MS. Include internal standards (e.g., deuterated analogs) to normalize recovery rates. Account for temperature-dependent hydrolysis by conducting experiments at 25°C and 40°C .
Q. How can trace impurities (e.g., diethoxyethane byproducts) be detected and quantified during synthesis?
- Methodological Answer : Apply GC with flame ionization detection (FID) or tandem MS for high sensitivity. Use a DB-5MS capillary column (30 m × 0.25 mm) with a 0.25 µm film thickness for optimal separation. Compare retention times and spectral matches to reference libraries, as shown in environmental analyses .
Data Interpretation and Validation
Q. What statistical approaches are recommended for validating low-concentration detections of Cycloheptanol derivatives in complex matrices?
- Methodological Answer : Implement limit of detection (LOD) and limit of quantification (LOQ) calculations via signal-to-noise ratios (S/N ≥ 3 and ≥ 10, respectively). Use matrix-matched calibration curves to correct for suppression/enhancement effects in MS-based methods .
Q. How should researchers address discrepancies between theoretical and observed molecular ion peaks in mass spectrometric analysis?
- Methodological Answer : Investigate potential in-source fragmentation or adduct formation (e.g., [M+Na]⁺). Perform high-resolution MS (HRMS) to confirm exact masses and isotopic patterns. Cross-validate with alternative ionization techniques (e.g., ESI vs. EI) .
Notes on Evidence Limitations
- The provided evidence lacks direct data on Cycloheptanol, 2,2-diethoxy-, (+)- (9CI). Methodological recommendations are extrapolated from structurally or functionally related compounds (e.g., diethoxyethane in environmental analysis , safety protocols for alcohols ).
- Reliable sources for future work should prioritize peer-reviewed journals, authoritative databases (e.g., SciFinder, Reaxys), and institutional safety guidelines over non-academic platforms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
